molecular formula C19H16N2O4 B2833155 4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1051220-64-4

4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B2833155
CAS No.: 1051220-64-4
M. Wt: 336.347
InChI Key: RDCYLRLYGNZJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid is an organic compound known for its complex structure and potential applications in various fields of chemistry and biology. This compound features a benzoic acid moiety linked to a cyano-substituted enone, which is further connected to a methoxy-methylphenyl group. The presence of these functional groups makes it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enone Intermediate: The reaction begins with the condensation of 4-methoxy-3-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine to form the cyano-enone intermediate.

    Amidation Reaction: The cyano-enone intermediate is then reacted with 4-aminobenzoic acid under acidic conditions to form the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The cyano group can be reduced to an amine using hydrogenation over a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid.

    Reduction: 4-[[(Z)-2-amino-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid.

    Substitution: 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine:

  • Explored for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The cyano and enone groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The benzoic acid moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid.
  • 4-[[(Z)-2-amino-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid.

Uniqueness:

  • The presence of both cyano and methoxy groups in 4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid provides a unique combination of electronic and steric properties, making it distinct in its reactivity and potential applications.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-9-13(3-8-17(12)25-2)10-15(11-20)18(22)21-16-6-4-14(5-7-16)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCYLRLYGNZJDB-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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